Cas no 2172249-61-3 (1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride)
1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
- 1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride
- starbld0034322
- Z3035513695
-
- Inchi: 1S/C10H17NO2.ClH/c1-11-6-2-8(3-7-11)10(4-5-10)9(12)13;/h8H,2-7H2,1H3,(H,12,13);1H
- InChI Key: UQVQXAVQOSYMGH-UHFFFAOYSA-N
- SMILES: Cl.OC(C1(CC1)C1CCN(C)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 215
- Topological Polar Surface Area: 40.5
1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM469667-100mg |
1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride |
2172249-61-3 | 95%+ | 100mg |
$513 | 2023-03-25 | |
| Chemenu | CM469667-250mg |
1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride |
2172249-61-3 | 95%+ | 250mg |
$722 | 2023-03-25 | |
| Chemenu | CM469667-500mg |
1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride |
2172249-61-3 | 95%+ | 500mg |
$1121 | 2023-03-25 | |
| Enamine | EN300-1608362-50mg |
1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride |
2172249-61-3 | 95.0% | 50mg |
$306.0 | 2023-09-23 | |
| Enamine | EN300-1608362-100mg |
1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride |
2172249-61-3 | 95.0% | 100mg |
$457.0 | 2023-09-23 | |
| Enamine | EN300-1608362-250mg |
1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride |
2172249-61-3 | 95.0% | 250mg |
$650.0 | 2023-09-23 | |
| Enamine | EN300-1608362-500mg |
1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride |
2172249-61-3 | 95.0% | 500mg |
$1025.0 | 2023-09-23 | |
| Enamine | EN300-1608362-1000mg |
1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride |
2172249-61-3 | 95.0% | 1000mg |
$1315.0 | 2023-09-23 | |
| Enamine | EN300-1608362-2500mg |
1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride |
2172249-61-3 | 95.0% | 2500mg |
$2576.0 | 2023-09-23 | |
| Enamine | EN300-1608362-5000mg |
1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride |
2172249-61-3 | 95.0% | 5000mg |
$3812.0 | 2023-09-23 |
1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
Introduction to 1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS No. 2172249-61-3)
1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, identified by its CAS number 2172249-61-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by a cyclopropane ring fused with a piperidine moiety, which imparts unique structural and functional properties. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and potential therapeutic applications.
The structural motif of 1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride combines the rigidity of the cyclopropane ring with the versatility of the piperidine nitrogen-containing heterocycle. The cyclopropane ring is known for its high reactivity due to angle strain, which can be exploited in various chemical transformations. Meanwhile, the piperidine moiety is a common pharmacophore in medicinal chemistry, frequently incorporated into bioactive molecules due to its ability to enhance binding affinity and metabolic stability.
In recent years, there has been growing interest in cyclopropane-containing compounds due to their diverse biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties, among others. The presence of the 1-methylpiperidin-4-yl group in this compound suggests potential interactions with biological targets such as enzymes and receptors, which are critical for drug development. Furthermore, the carboxylic acid functionality can be further modified through esterification or amidation, expanding its utility as a building block in drug synthesis.
One of the most compelling aspects of 1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is its potential role in modulating protein-protein interactions. The unique spatial arrangement of atoms within its structure may facilitate selective binding to specific targets, thereby serving as a lead compound for developing novel therapeutics. Current research in medicinal chemistry emphasizes the importance of structure-based drug design, where the precise three-dimensional conformation of a molecule is optimized to achieve high efficacy and selectivity.
Recent studies have highlighted the significance of cyclopropane derivatives in addressing unmet medical needs. For instance, compounds featuring a cyclopropane ring have shown promise in inhibiting certain kinases and proteases that are implicated in chronic diseases. The 1-methylpiperidin-4-yl substituent may contribute to improved pharmacokinetic properties by enhancing lipophilicity or reducing metabolic clearance. This makes 1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride an attractive candidate for further investigation.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include cyclopropanation reactions followed by functional group transformations to introduce the piperidine moiety and carboxylic acid salt form. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions or organocatalysis, may be employed to improve efficiency and selectivity.
In terms of applications, 1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride could serve as a key intermediate in the production of more complex pharmaceuticals. Its structural features make it amenable to further derivatization, allowing chemists to explore a wide range of analogs with tailored biological activities. Collaborative efforts between synthetic chemists and biologists are essential to translate these chemical entities into viable therapeutic agents.
The hydrochloride salt form of this compound enhances its solubility in aqueous media, which is crucial for formulation development in drug delivery systems. Improved solubility often correlates with faster absorption rates and better bioavailability, factors that are critical for clinical efficacy. Additionally, the stability of the hydrochloride salt under various storage conditions ensures that it remains viable for extended periods, making it suitable for industrial-scale production.
As research progresses, computational modeling techniques such as molecular docking and quantum mechanics simulations will play an increasingly important role in evaluating the potential of 1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride as a drug candidate. These tools allow researchers to predict binding affinities and metabolic pathways without conducting extensive experimental trials. Such virtual screening methods can significantly accelerate the drug discovery process by prioritizing promising compounds early in the development pipeline.
The integration of machine learning algorithms into medicinal chemistry has also revolutionized how new drugs are designed. By analyzing vast datasets containing structural and biological information, these algorithms can identify patterns that human researchers might overlook. This approach has already led to the discovery of several novel therapeutic agents with unprecedented properties. It is conceivable that 1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride could benefit from such innovative computational strategies.
In conclusion, 2172249-61 plays a pivotal role in modern drug discovery due to its unique structural features and potential biological activities. The combination of a cyclopropane ring with a piperidine nitrogen moiety offers opportunities for designing molecules with enhanced binding properties and improved pharmacokinetic profiles. As pharmaceutical research continues to evolve at an unprecedented pace, 2172249 will undoubtedly remain at the forefront of efforts aimed at developing next-generation therapeutics.
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